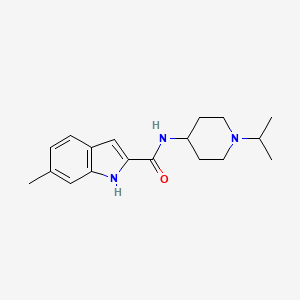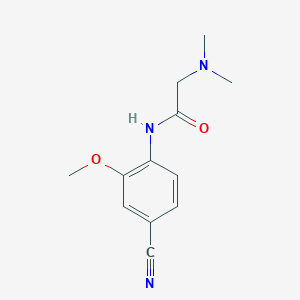![molecular formula C14H17NO4 B6645042 3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid is a chemical compound that has been extensively researched for its various applications in the field of science. It is commonly referred to as MCBA and has been found to have several advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of MCBA is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles to form amides and esters. MCBA has been found to react with various amino acids, including lysine and histidine, to form amides. It has also been found to react with various alcohols, including methanol and ethanol, to form esters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCBA are not fully understood. However, it has been found to have various effects on the human body, including anti-inflammatory and analgesic effects. MCBA has been found to inhibit the production of various inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
实验室实验的优点和局限性
MCBA has several advantages and limitations for laboratory experiments. It is a versatile reagent that can be used in the synthesis of various compounds. MCBA is also relatively stable and easy to handle. However, it has several limitations, including its toxicity and potential for side reactions. MCBA can react with various nucleophiles, including water and alcohols, leading to side reactions and reduced yields.
未来方向
There are several future directions for research on MCBA. One area of research is the development of new synthetic methods for MCBA and its intermediates. Another area of research is the synthesis of new compounds using MCBA as a reagent. Additionally, research on the mechanism of action of MCBA and its effects on the human body is needed to fully understand its potential applications in the field of medicine. Finally, research on the potential environmental impacts of MCBA and its intermediates is needed to ensure its safe use in laboratory experiments.
Conclusion:
In conclusion, 3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid is a versatile compound that has several applications in the field of science. Its synthesis method is complex, but it has been found to have several advantages and limitations for laboratory experiments. MCBA has been extensively researched for its various applications, and there are several future directions for research on this compound. Overall, MCBA is an important compound that has the potential to contribute to various scientific fields.
合成方法
The synthesis of MCBA involves the reaction of 3-methoxycyclopentanone with phosgene to form 3-methoxycyclopentanone-1-carbonyl chloride. This intermediate compound is then reacted with 3-aminobenzoic acid to form MCBA. The synthesis of MCBA is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
MCBA has been extensively researched for its various applications in the field of science. It has been found to have several uses as a reagent and intermediate in the synthesis of other compounds. MCBA has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines. It has also been used in the synthesis of various natural and artificial products, including pharmaceuticals, agrochemicals, and dyes.
属性
IUPAC Name |
3-[(3-methoxycyclopentyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-6-5-11(8-12)15-13(16)9-3-2-4-10(7-9)14(17)18/h2-4,7,11-12H,5-6,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJKVTHUSXLDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)



![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)